¹³C is a NMR (Nuclear Magnetic Resonance) active nucleus, allowing researchers to track the metabolic fate of molecules in living organisms. Sodium trifluoroacetate-1-¹³C, when introduced into a biological system, can be traced through metabolic pathways using ¹³C NMR spectroscopy. This helps scientists understand how organisms utilize and break down various compounds [].
For instance, studies have employed Sodium trifluoroacetate-1-¹³C to investigate the metabolism of fluorinated drugs, providing insights into their efficacy and potential side effects [].
The ¹³C label in Sodium trifluoroacetate-1-¹³C can be used to study enzyme activity and reaction mechanisms. By incorporating the compound into a reaction mixture and monitoring the ¹³C NMR signals, researchers can determine the specific carbon atoms involved in the enzymatic process.
This technique has applications in understanding the mechanisms of action of various enzymes, including those involved in energy metabolism and biosynthesis.
Sodium trifluoroacetate-1-¹³C can be used to study cellular metabolism and function. By monitoring the uptake and utilization of the compound by cells, researchers can gain insights into cellular activity and energy production. Additionally, the ¹³C label can be employed to investigate the metabolism within specific cellular compartments, such as mitochondria, which play a crucial role in energy production [].
Sodium trifluoroacetate-1-13C is a stable isotopically labeled compound, specifically the sodium salt of trifluoroacetic acid, with the chemical formula CF₃CO₂Na. The "1-13C" designation indicates that one of the carbon atoms in the molecule is labeled with the stable isotope carbon-13, making it useful for various analytical applications, particularly in nuclear magnetic resonance spectroscopy and metabolic studies. This compound is characterized by its strong electron-withdrawing trifluoromethyl group, which significantly influences its chemical behavior and reactivity .
These reactions highlight its utility in organic synthesis and its behavior in acidic environments .
Sodium trifluoroacetate-1-13C exhibits biological activity primarily through its role as a metabolic tracer. Its incorporation into metabolic pathways allows researchers to study metabolic flux and pathways in various biological systems. For instance, it has been utilized to investigate the metabolism of fatty acids and carbohydrates in mammalian cells, aiding in understanding energy metabolism and biosynthetic processes . Additionally, due to its structural similarity to acetic acid, it may affect metabolic pathways involving acetate metabolism .
The synthesis of sodium trifluoroacetate-1-13C can be achieved through several methods:
These methods ensure high purity and yield of the desired isotopically labeled compound .
Sodium trifluoroacetate-1-13C has several important applications:
These applications underscore its versatility in both research and industrial contexts .
Research involving sodium trifluoroacetate-1-13C has focused on its interactions within biological systems. Studies have shown that it can influence metabolic pathways by altering enzyme activity or substrate availability. For instance, it has been observed that its incorporation into fatty acid synthesis can affect lipid profiles in cells. Additionally, its role as a tracer allows for detailed mapping of metabolic fluxes in vivo, providing insights into disease mechanisms and potential therapeutic targets .
Sodium trifluoroacetate-1-13C shares similarities with several other compounds, particularly those containing fluorinated groups or carboxylates. Here are some comparable compounds:
Compound Name | Structure | Unique Features |
---|---|---|
Trifluoroacetic Acid | CF₃COOH | Strong acid; used as a solvent and reagent |
Sodium Acetate | CH₃CO₂Na | Common buffer; less reactive than trifluoroacetate |
Potassium Trifluoroacetate | CF₃CO₂K | Similar reactivity; potassium salt variant |
Perfluoropropionic Acid | C₃F₇O₂H | Fully fluorinated; used in specialized applications |
Sodium Perfluorobutyrate | C₄F₉O₂Na | Used in bioconjugation studies |
The uniqueness of sodium trifluoroacetate-1-13C lies in its stable isotopic labeling with carbon-13, which provides distinct advantages for analytical techniques like NMR spectroscopy while maintaining the reactivity associated with fluorinated compounds .
Acute Toxic;Irritant;Environmental Hazard